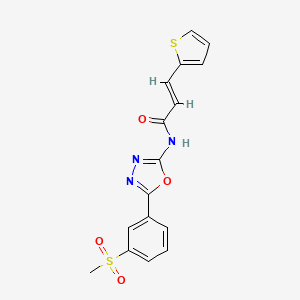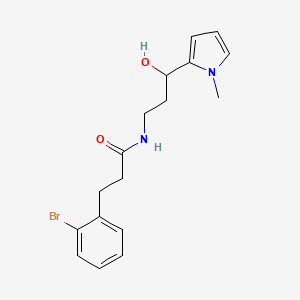
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including bromination, amide bond formation, and functional group transformations. For instance, the synthesis and molecular structure of similar compounds have been analyzed using techniques such as NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction, revealing detailed structural insights and the efficiency of different synthetic routes (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and interactions. Single crystal X-ray diffraction is often employed to determine the precise arrangement of atoms within the molecule, providing insights into its stereochemistry and electronic properties. For example, related compounds have been found to crystallize in specific space groups, with detailed measurements of unit cell dimensions contributing to a deeper understanding of molecular conformation (Wang & He, 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide includes its participation in various organic reactions, such as nucleophilic substitutions and coupling reactions. These properties are explored to modify the compound or to utilize it as a building block for more complex molecules. Studies on similar compounds have shown the formation of intricate structures through multi-component reactions, demonstrating the compound's versatility in synthetic chemistry (Dou et al., 2013).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, provide essential information for handling and application of the compound. These properties are influenced by the molecule's structural features and intermolecular interactions. Investigations into related compounds have detailed their crystalline systems and space groups, contributing to our understanding of how molecular structure affects physical characteristics (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are critical for the compound's application in materials science, pharmaceuticals, and other fields. Research on structurally similar compounds has provided insights into their reactivity patterns, potential as intermediates in organic synthesis, and applicability in developing new materials or bioactive molecules (Mai et al., 2004).
科学的研究の応用
Catalyst in Suzuki-Type C−C Coupling
The compound 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide, due to its structural features, could potentially serve as a supporting ligand in the synthesis of palladium catalysts for Suzuki-type C−C coupling reactions. Similar ligands have been shown to enhance the activity and specificity of palladium catalysts in facilitating the coupling of phenylboronic acid with aryl bromides, which is a critical reaction in the synthesis of biaryl compounds widely used in pharmaceuticals, agrochemicals, and organic materials (Mazet & Gade, 2001).
Antifungal and Antibacterial Activities
Compounds structurally related to 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide have been isolated from endophytic fungi and shown to possess significant antifungal and antibacterial properties. These compounds could potentially be explored further for their bioactive potential against a range of microbial pathogens, contributing to the development of new antimicrobial agents (Jian Xiao et al., 2014).
Glycolic Acid Oxidase Inhibition
Derivatives of 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide might be explored as inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in the metabolic pathway of glyoxylate and glycolate. Inhibition of GAO can have therapeutic implications in conditions such as Primary Hyperoxaluria Type I, where reducing the production of oxalate could be beneficial (Rooney et al., 1983).
Fluorescent ATRP Initiators
The structural complexity and functional groups present in 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide make it a candidate for the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. These initiators can be utilized in the polymerization of acrylates, offering a pathway to synthesize novel polymers with potential applications in materials science (Kulai & Mallet-Ladeira, 2016).
Pharmacokinetics and Metabolism Studies
The propanamide structure within 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide suggests potential applications in pharmacokinetic and metabolism studies. Similar compounds have been used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents, providing insights that are crucial for drug development (Di Wu et al., 2006).
特性
IUPAC Name |
3-(2-bromophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-7,12,16,21H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXGDPBWXBCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

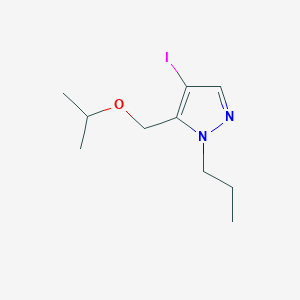
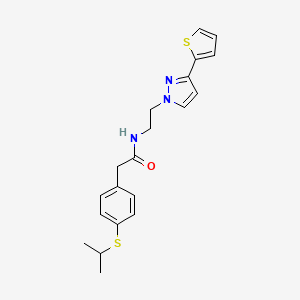

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
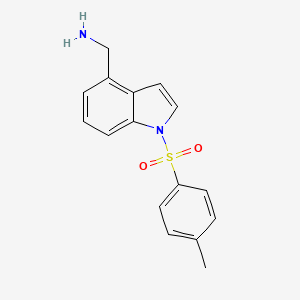
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
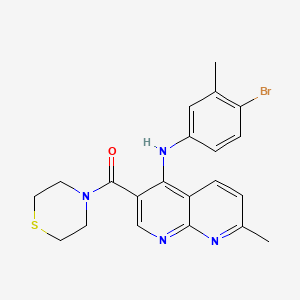

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

